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Compound Name:
6-Methoxypyridazine-4-carboxylic

acid

Cat. No.: B1431282 Get Quote

An In-depth Technical Guide to 6-Methoxypyridazine-4-carboxylic acid: Structure,

Properties, and Applications in Targeted Protein Degradation

Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds

serve as foundational components for novel therapeutic agents. Among these, pyridazine

derivatives are of significant interest due to their unique electronic properties and versatile

functionalization potential. This guide provides a detailed technical overview of 6-
Methoxypyridazine-4-carboxylic acid, a specialized building block with emerging relevance

in the field of targeted protein degradation.

Designed for researchers, chemists, and drug development professionals, this document

elucidates the core physicochemical properties, molecular structure, a robust synthesis

strategy, and the practical application of this compound. As a Senior Application Scientist, the

aim is not merely to present data, but to provide a causal understanding behind the

methodologies and the strategic value of this molecule in advanced therapeutic modalities like

Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical and Structural Characterization
A thorough understanding of a compound's fundamental properties is critical for its effective

application in research and development. 6-Methoxypyridazine-4-carboxylic acid is a stable,
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solid compound under recommended storage conditions.

Core Properties
The essential physicochemical data for 6-Methoxypyridazine-4-carboxylic acid are

summarized in the table below. This information is crucial for experimental design, including

solvent selection, reaction stoichiometry, and safety considerations.

Property Value Source(s)

CAS Number 1427202-39-8 [1][2]

Molecular Formula C₆H₆N₂O₃ [1][2]

Molecular Weight 154.12 g/mol [2]

Appearance Yellow to off-white solid [1]

Purity ≥97-98% (Typical)

Storage Conditions 2-8°C, desiccated environment [1]

Predicted Boiling Point 423.5 ± 25.0 °C at 760 mmHg

Molecular Structure
The structure of 6-Methoxypyridazine-4-carboxylic acid is defined by a pyridazine ring

substituted with a methoxy group at the C6 position and a carboxylic acid at the C4 position.

This arrangement of functional groups dictates its chemical reactivity and utility.

IUPAC Name: 6-methoxypyridazine-4-carboxylic acid

Canonical SMILES: COC1=NN=CC(=C1)C(=O)O

InChI: InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10)

The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms,

influences the acidity of the carboxylic proton and the reactivity of the ring itself. The methoxy

group acts as an electron-donating group, modulating the electronic profile of the heterocycle,

while the carboxylic acid provides a crucial reactive handle for chemical conjugation.
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Caption: 2D structure of 6-Methoxypyridazine-4-carboxylic acid.

Synthesis and Handling
While 6-Methoxypyridazine-4-carboxylic acid is commercially available, understanding its

synthesis is valuable for researchers interested in creating novel analogs. A direct, published

synthesis protocol for this specific isomer is not readily available; however, a highly plausible

and robust route can be designed based on established heterocyclic chemistry principles,

particularly the nucleophilic aromatic substitution (SNAr) mechanism.

Rationale for Proposed Synthetic Strategy
The proposed synthesis involves the reaction of a halogenated precursor, 6-Chloropyridazine-

4-carboxylic acid (CAS 1256794-24-7), with sodium methoxide.[3] The pyridazine ring is

inherently electron-deficient, which facilitates the attack of nucleophiles and displacement of a

good leaving group like chloride. This SNAr reaction is a standard and high-yielding method for

introducing alkoxy groups onto chloro-substituted pyridazines and related azines. A similar

strategy has been successfully employed for the synthesis of the isomeric 6-

Methoxypyridazine-3-carboxylic acid.[4]
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6-Chloropyridazine-4-carboxylic acid
(Precursor)

Nucleophilic Aromatic Substitution (SNAr)
Heat (e.g., 65°C), under N₂ atmosphere

Sodium Methoxide (CH₃ONa)
in Anhydrous Methanol (Solvent)

1. Quench with H₂O
2. Acidify with HCl to pH ~3-4

3. Precipitate Product

1. Filter solid precipitate
2. Wash with cold H₂O
3. Dry under vacuum

6-Methoxypyridazine-4-carboxylic acid
(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Methoxypyridazine-4-carboxylic acid.
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Proposed Synthesis Protocol
This protocol describes a self-validating system where progress can be monitored and the final

product's identity confirmed through standard analytical techniques.

Materials:

6-Chloropyridazine-4-carboxylic acid

Sodium methoxide (CH₃ONa)

Anhydrous methanol (MeOH)

Deionized water (H₂O)

1M Hydrochloric acid (HCl)

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-

Chloropyridazine-4-carboxylic acid (1.0 eq). Add anhydrous methanol to create a ~0.2 M

solution.

Reagent Addition: While stirring, add sodium methoxide (2.0-2.2 eq) portion-wise. The

excess base is required to deprotonate the carboxylic acid and act as the nucleophile.

Causality Note: Using an anhydrous solvent is critical to prevent the sodium methoxide

from being quenched by water, which would reduce yield.

Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 65°C).

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 4-12 hours).

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature.

Carefully quench by slowly adding deionized water.
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Product Precipitation: Transfer the aqueous solution to a beaker and, while stirring in an ice

bath, slowly add 1M HCl to adjust the pH to approximately 3-4. The target product will

precipitate out of the solution as a solid.

Self-Validation: The precipitation of a solid upon acidification is a strong indicator of the

successful formation of the carboxylic acid product, which is less soluble in its protonated

form.

Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of

cold deionized water to remove inorganic salts.

Drying and Characterization: Dry the purified solid under high vacuum. The identity and

purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Application in Drug Discovery: A Protein Degrader
Building Block
One of the most compelling applications for 6-Methoxypyridazine-4-carboxylic acid is its use

as a structural component in the design of targeted protein degraders, such as PROTACs.

The Role of Heterocyclic Scaffolds in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a specific target

protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin

ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal

degradation of the target. A PROTAC is typically composed of three parts: a "warhead" that

binds the target protein, an E3 ligase binder, and a "linker" that connects the two.

This compound is an exemplary building block for the linker component. Its carboxylic acid

group provides a convenient and reliable attachment point for amide bond formation, a

cornerstone of bioconjugate chemistry. The pyridazine ring offers a semi-rigid, well-defined

scaffold that helps control the spatial orientation and length of the linker, a critical parameter for

optimizing ternary complex formation and degradation efficiency.

Caption: Conceptual role of the pyridazine scaffold within a PROTAC molecule.
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Experimental Workflow: Amide Coupling for Linker
Conjugation
The following protocol details a standard and trustworthy method for conjugating 6-
Methoxypyridazine-4-carboxylic acid to a linker fragment that possesses a terminal primary

amine.

Materials:

6-Methoxypyridazine-4-carboxylic acid (1.0 eq)

Amine-terminated linker (e.g., a PEG linker with a terminal -NH₂, 1.0-1.2 eq)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq)

HOBt (Hydroxybenzotriazole) or OxymaPure (1.5 eq)

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

Activation of Carboxylic Acid: In an anhydrous DMF solution, dissolve 6-
Methoxypyridazine-4-carboxylic acid, EDC, and HOBt. Stir the mixture at room

temperature for 30-60 minutes.

Causality Note: This step forms a highly reactive O-acylisourea intermediate (stabilized by

HOBt), which is susceptible to nucleophilic attack by the amine. HOBt also serves to

minimize racemization if chiral centers are present and suppresses side reactions.

Amine Addition: To the activated mixture, add the amine-terminated linker followed by the

base, DIPEA.

Expertise Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt

byproduct of EDC and to ensure the linker's amine remains deprotonated and thus

nucleophilic.
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Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor

progress by LC-MS.

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and

wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the

organic layer over sodium sulfate, filter, and concentrate in vacuo.

Final Purification: The crude product is typically purified using flash column chromatography

or preparative HPLC to yield the desired conjugate. The final structure should be verified by

high-resolution mass spectrometry and NMR.

Conclusion
6-Methoxypyridazine-4-carboxylic acid is more than a simple chemical; it is a precisely

engineered tool for advanced chemical and biological research. Its well-defined structure,

characterized by the pyridazine core, methoxy modulator, and a reactive carboxylic acid

handle, makes it an exceptionally valuable building block. The robust and logical synthetic

pathway via nucleophilic aromatic substitution ensures its accessibility. For scientists and

researchers in the competitive field of drug discovery, particularly in the burgeoning area of

targeted protein degradation, this compound offers a reliable and strategic component for the

rational design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1431282#6-methoxypyridazine-4-carboxylic-acid-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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